2-Methylamino-propionic acid methyl ester hydrochloride
Overview
Description
2-Methylamino-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is also known by other names such as Alanine, N-methyl-, methyl ester, hydrochloride (1:1) and N-Methyl-alanine methyl ester HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-propionic acid methyl ester hydrochloride typically involves the esterification of 2-Methylamino-propionic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-propionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Methylamino-propionic acid.
Reduction: Formation of 2-Methylamino-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylamino-propionic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methylamino-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Alanine, N-methyl-, methyl ester, hydrochloride (1:1)
- N-Methyl-alanine methyl ester HCl
- Methyl methylalaninate hydrochloride
Uniqueness
2-Methylamino-propionic acid methyl ester hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and ease of handling. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-(methylamino)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114079-50-4 | |
Record name | methyl 2-(methylamino)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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